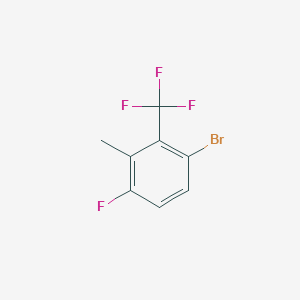

1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H4BrF3 . It is also known as 4-Bromo-α,α,α-trifluorotoluene .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for the synthesis of organic compounds involves reacting a mixture of 1-bromo-3-nitro-5-trifluoromethyl-benzene and 4-methyl-1H-imidazole in the presence of a transition metal catalyst .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, 4-Bromobenzotrifluoride was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a boiling point of 154-155 °C and a density of 1.607 g/mL at 25 °C . The refractive index is 1.472 .

Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. By undergoing reactions with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, it forms synthetically useful intermediates such as phenylmagnesium, -lithium, and -copper. These intermediates have been utilized in various synthetic applications, highlighting the compound's role in facilitating complex organometallic syntheses (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Synthesis

In the field of radiopharmaceuticals, 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene derivatives have been explored as precursors. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue. This process, along with the preparation of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions, demonstrates potential applications in developing new bifunctional labeling agents for radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Coordination Chemistry

The compound has been instrumental in advancing coordination chemistry, particularly in the synthesis of fluorocryptands and their metal ion complexes. The reactions involving 1,3-bis(bromomethyl)-2-fluorobenzene led to the formation of [3.3]-m-cyclophanes, which upon further reactions yielded cryptands that strongly complex with alkali and alkaline earth metal ions. These studies provide valuable insights into the interaction dynamics between fluorocarbons and metal ions, contributing to the development of new materials and catalysts (Plenio, Hermann, & Diodone, 1997).

Polymer Science

In polymer science, the synthesis and characterization of new fluorine-containing polyethers demonstrate another application of fluorinated benzene derivatives. A highly fluorinated monomer was prepared and reacted with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have potential applications in the electronics industry due to their unique properties (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVXIBXZQXUVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)